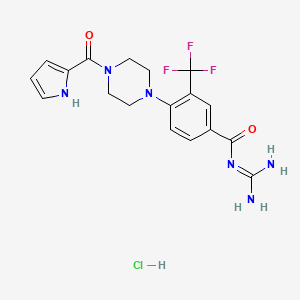
c-Met-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-Met-IN-23: is a potent inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in various cellular processes such as cell proliferation, survival, motility, and morphogenesis. Aberrant activation of the c-Met receptor is associated with tumor growth and metastatic progression in cancer cells, making this compound a significant compound in cancer research and therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of c-Met-IN-23 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the triazolo[4,3-b][1,2,4]triazine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyridin-4-ylmethyl group: This step involves a nucleophilic substitution reaction.
Final functionalization: The phenol group is introduced through a coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: c-Met-IN-23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Applications De Recherche Scientifique
c-Met-IN-23 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the c-Met receptor and its signaling pathways.
Biology: Helps in understanding the role of c-Met in cellular processes and disease mechanisms.
Medicine: Investigated as a potential therapeutic agent for treating cancers that involve aberrant c-Met activation.
Industry: Utilized in the development of new anticancer drugs and therapies.
Mécanisme D'action
c-Met-IN-23 exerts its effects by inhibiting the c-Met receptor tyrosine kinase. The compound binds to the receptor’s kinase domain, preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling pathways that promote cell proliferation, survival, and motility. The primary molecular targets include the c-Met receptor and its associated signaling molecules .
Comparaison Avec Des Composés Similaires
Crizotinib: Another c-Met inhibitor used in cancer therapy.
Cabozantinib: A multi-targeted tyrosine kinase inhibitor that also targets c-Met.
Onartuzumab: A monoclonal antibody that inhibits c-Met.
Uniqueness of c-Met-IN-23: this compound is unique due to its high potency and selectivity for the c-Met receptor. It has shown significant efficacy in preclinical studies, particularly in inhibiting the growth and metastasis of cancer cells. Additionally, this compound has been found to modulate multidrug resistance proteins, enhancing its therapeutic potential .
Propriétés
Formule moléculaire |
C16H13N7O |
|---|---|
Poids moléculaire |
319.32 g/mol |
Nom IUPAC |
4-[3-(pyridin-4-ylmethylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl]phenol |
InChI |
InChI=1S/C16H13N7O/c24-13-3-1-12(2-4-13)14-10-19-16-21-20-15(23(16)22-14)18-9-11-5-7-17-8-6-11/h1-8,10,24H,9H2,(H,18,20) |
Clé InChI |
PEIIWFGIDIVOKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN3C(=NN=C3NCC4=CC=NC=C4)N=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


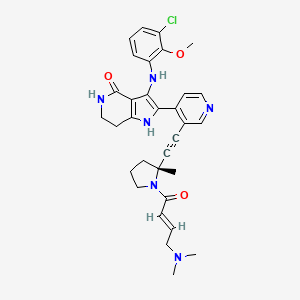
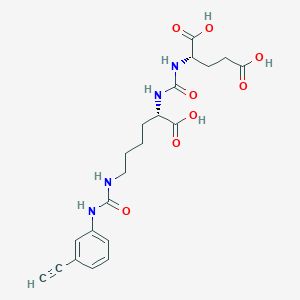

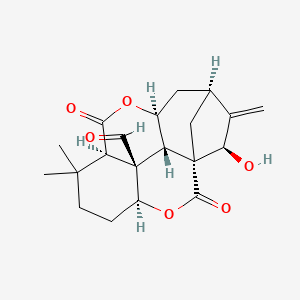
![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)

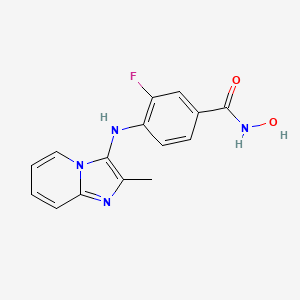
![disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12374521.png)
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)
